molecular formula C16H36Cl2N2 B13735140 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)- CAS No. 3949-61-9

1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-

Cat. No.: B13735140
CAS No.: 3949-61-9
M. Wt: 327.4 g/mol
InChI Key: YIMVBDBJPQQKNE-UHFFFAOYSA-N
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Description

1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C16H36Cl2N2. It is a derivative of cyclohexane, where two methylamine groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylamine group is further substituted with a tert-butyl group. The compound is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diyldimethanamine: A similar compound without the tert-butyl groups.

    1,4-Bis(aminomethyl)cyclohexane: Another related compound with different substituents.

Uniqueness

1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is unique due to the presence of tert-butyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications .

Properties

CAS No.

3949-61-9

Molecular Formula

C16H36Cl2N2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[[4-[(tert-butylamino)methyl]cyclohexyl]methyl]-2-methylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C16H34N2.2ClH/c1-15(2,3)17-11-13-7-9-14(10-8-13)12-18-16(4,5)6;;/h13-14,17-18H,7-12H2,1-6H3;2*1H

InChI Key

YIMVBDBJPQQKNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCC(CC1)CNC(C)(C)C.Cl.Cl

Origin of Product

United States

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